molecular formula C7H14N2O B2385724 3-Ethylpyrrolidine-1-carboxamide CAS No. 1564866-30-3

3-Ethylpyrrolidine-1-carboxamide

Cat. No. B2385724
M. Wt: 142.202
InChI Key: SHGAGIDMRXMZDI-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine-1-carboxamide, also known as 3-EPCA, is an organic chemical compound with a molecular formula of C7H14N2O . It has a molecular weight of 142.2 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-Ethylpyrrolidine-1-carboxamide, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 3-Ethylpyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is 1S/C7H14N2O/c1-2-6-3-4-9 (5-6)7 (8)10/h6H,2-5H2,1H3, (H2,8,10) .


Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Ethylpyrrolidine-1-carboxamide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

3-Ethylpyrrolidine-1-carboxamide is a powder at room temperature . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .

Scientific Research Applications

Analytical Chemistry Applications

3-Ethylpyrrolidine-1-carboxamide derivatives, such as N-(3-aminopropyl)pyrrolidine (NAPP), have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. These derivatives enable the detection of free fatty acids and drugs like ibuprofen under mild conditions, showcasing their potential in analytical chemistry for sensitive and selective analysis (Morita & Konishi, 2002).

Cancer Research

In the realm of cancer therapy, cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center have shown significant promise. One such compound, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), has demonstrated excellent potency against PARP-1 and PARP-2 enzymes, along with efficacy in murine melanoma and breast cancer models. This highlights the role of 3-Ethylpyrrolidine-1-carboxamide derivatives in developing novel cancer treatments (Penning et al., 2009).

Antibacterial Agents

Derivatives of 3-Ethylpyrrolidine-1-carboxamide have been synthesized and evaluated for their antibacterial activity. For instance, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have demonstrated more activity than enoxacin, indicating their potential as new antibacterial agents. This emphasizes the chemical's utility in addressing bacterial resistance issues (Egawa et al., 1984).

Synthesis of Novel Compounds

The synthesis of previously unknown 2-arylpyrrolidine-1-carboxamides containing aminophenol moiety via a novel approach emphasizes the versatility of 3-Ethylpyrrolidine-1-carboxamide derivatives in creating new chemical entities. This method allows for the production of compounds with potential pharmacological activities under mild conditions, demonstrating the chemical's role in innovative synthetic chemistry approaches (Smolobochkin et al., 2017).

Neuroleptic Activity

Compounds derived from 3-Ethylpyrrolidine-1-carboxamide have been investigated for their neuroleptic activity, showing significant potential as treatments for psychosis. For example, benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines have exhibited inhibitory effects on stereotyped behavior in rats, suggesting their applicability in developing new neuroleptic drugs (Iwanami et al., 1981).

Safety And Hazards

The safety information for 3-Ethylpyrrolidine-1-carboxamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring, a significant feature of 3-Ethylpyrrolidine-1-carboxamide, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-ethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAGIDMRXMZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyrrolidine-1-carboxamide

CAS RN

1564866-30-3
Record name 3-ethylpyrrolidine-1-carboxamide
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